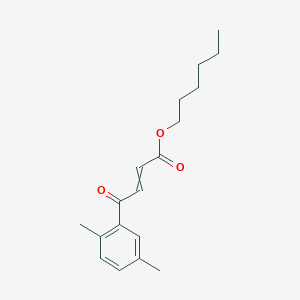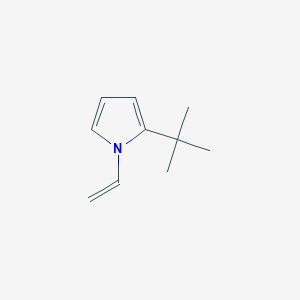
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of a tert-butyl group at the second position and a vinyl group at the first position of the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with tert-butyl chloride in the presence of a strong base, such as sodium hydride, to introduce the tert-butyl group. The vinyl group can be introduced through a subsequent reaction with vinyl magnesium bromide under appropriate conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for this compound, where the tert-butyl and vinyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-dimethyl-: This compound has two methyl groups at the second and fifth positions of the pyrrole ring.
1H-Pyrrole, 2-(1,1-dimethylethyl)-:
The uniqueness of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives .
Eigenschaften
CAS-Nummer |
57807-52-0 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-tert-butyl-1-ethenylpyrrole |
InChI |
InChI=1S/C10H15N/c1-5-11-8-6-7-9(11)10(2,3)4/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
LCWVCROAKBNWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CN1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


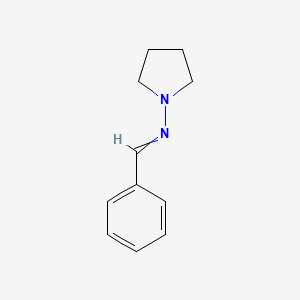
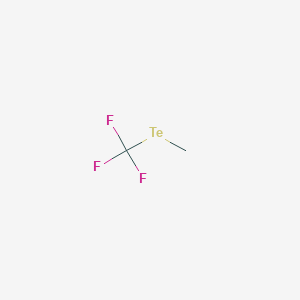
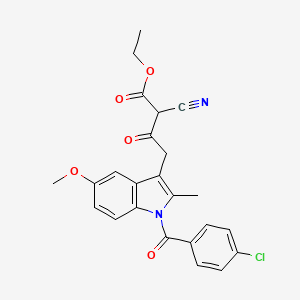

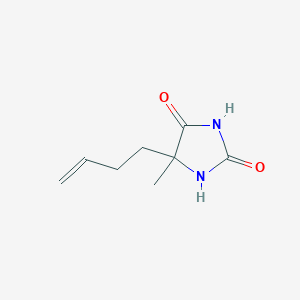
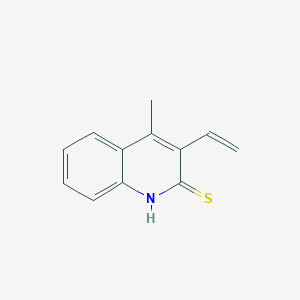
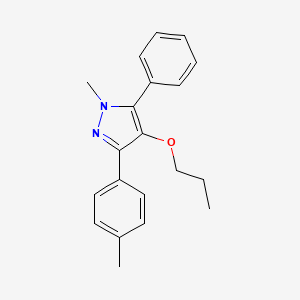
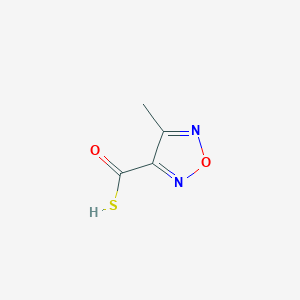

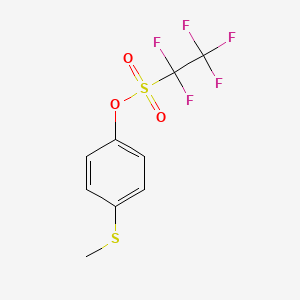
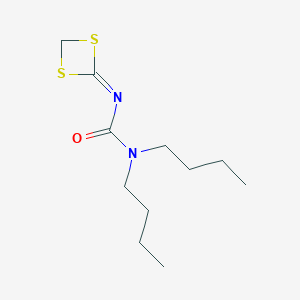
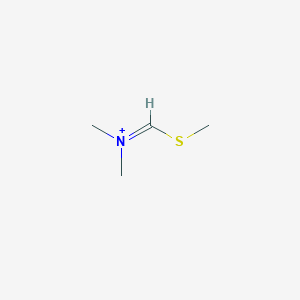
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
